![molecular formula C24H21N3O3 B1386820 5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid CAS No. 1170091-38-9](/img/structure/B1386820.png)

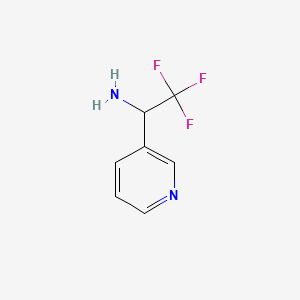

5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

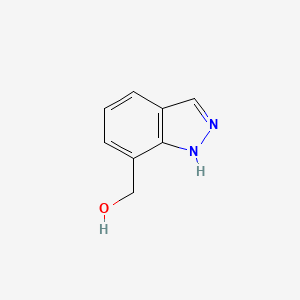

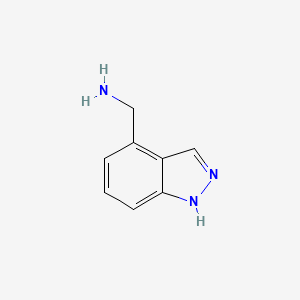

Indole derivatives, which this compound is, are a class of compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Synthesis Analysis

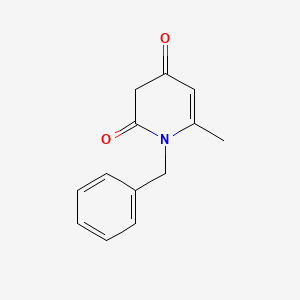

The synthesis of similar compounds often involves reactions such as the Mannich reaction , which is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group .Molecular Structure Analysis

The molecular structure of indole derivatives typically includes a benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .Chemical Reactions Analysis

The Mannich reaction is a common reaction involving indole derivatives . It starts with the nucleophilic addition of an amine to a carbonyl group followed by dehydration to the Schiff base .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Indole itself is known to be a crystalline colorless substance with specific odors .Applications De Recherche Scientifique

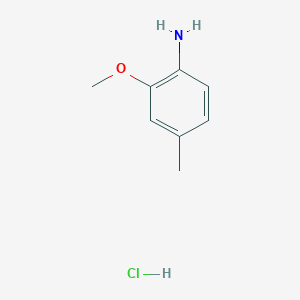

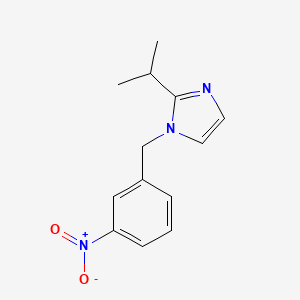

- Application: The Mannich reaction is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl (C=O) functional group by formaldehyde (H−CHO) and a primary or secondary amine (−NH2) or ammonia (NH3) .

- Method: The Mannich reaction starts with the nucleophilic addition of an amine to a carbonyl group followed by dehydration to the Schiff base. The Schiff base is an electrophile which reacts in a second step in an electrophilic addition with an enol formed from a carbonyl compound containing an acidic alpha-proton .

- Results: The final product is a β-amino-carbonyl compound also known as a Mannich base .

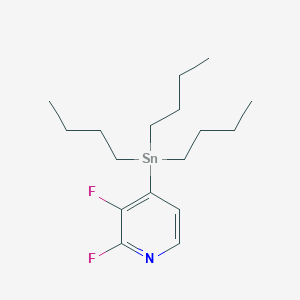

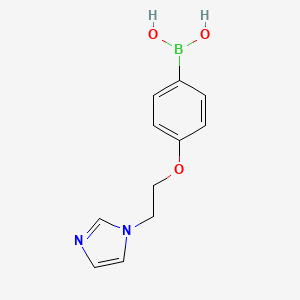

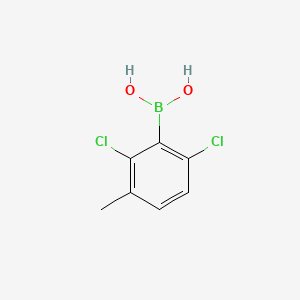

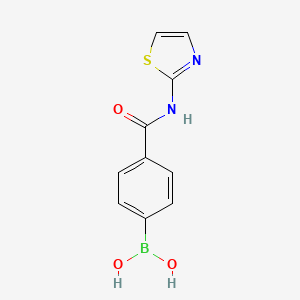

- Application: Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis .

- Method: This process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results: The protocol allows for formal anti-Markovnikov alkene hydromethylation .

Mannich Reaction

Protodeboronation of Pinacol Boronic Esters

- Application: Reactive dyes, such as Reactive Black 5, Reactive Black 158, and Reactive Blue 225, are used in textiles. They are covalently bound to the textile fibers, which makes them highly resistant to washing .

- Method: The dye is applied to the textile in an aqueous solution, and then a high temperature treatment is used to form covalent bonds between the dye and the textile fibers .

- Results: The use of reactive dyes results in textiles with bright, long-lasting colors .

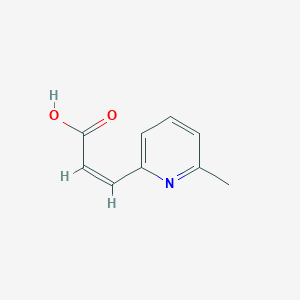

- Application: Compounds containing a pyrimidine ring which bears a carboxylic acid group (or a derivative thereof) have various applications in organic chemistry .

- Method: These compounds can be synthesized through various methods, including the Biginelli reaction .

- Results: The resulting compounds have been used in the synthesis of a wide range of products, from pharmaceuticals to dyes .

Use of Reactive Dyes in Textiles

Pyrimidinecarboxylic Acids and Derivatives

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-6-[(4-methylphenyl)carbamoylamino]-3-phenyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-14-8-10-17(11-9-14)25-24(30)27-19-13-20-18(12-15(19)2)21(22(26-20)23(28)29)16-6-4-3-5-7-16/h3-13,26H,1-2H3,(H,28,29)(H2,25,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOXZRGLGAKFOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2C)C(=C(N3)C(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1386737.png)

![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1386741.png)

![(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386745.png)